Cas no 1072945-96-0 ((3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid)

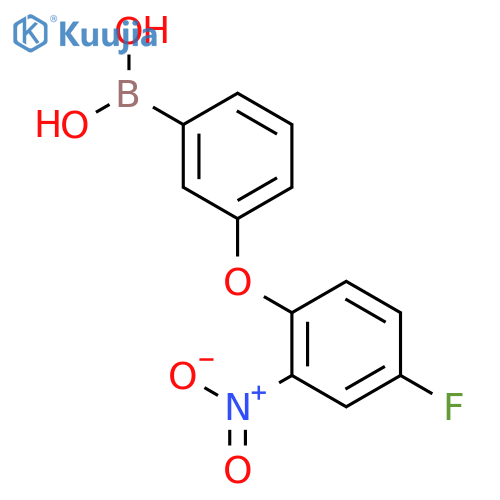

1072945-96-0 structure

商品名:(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid

CAS番号:1072945-96-0

MF:C12H9BFNO5

メガワット:277.012966871262

MDL:MFCD09878354

CID:857432

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid

- RARECHEM AH PB 0207

- AKOS BRN-0075

- 3-CYANOPHENYLBORONIC ACID

- 3-CYANOBENZENEBORONIC ACID

- 3-Boronobenzonitrile~3-Cyanophenylboronic acid

- Boronic acid, (3-cyanophenyl)- (9CI)

- 3-Cyanophenylboronic

- 3-boronobenzonitrile

- 3-(4-Fluoro-2-nitrophenoxy)phenylboronic acid

- [3-(4-fluoro-2-nitrophenoxy)phenyl]boronic acid

-

- MDL: MFCD09878354

- インチ: InChI=1S/C12H9BFNO5/c14-9-4-5-12(11(7-9)15(18)19)20-10-3-1-2-8(6-10)13(16)17/h1-7,16-17H

- InChIKey: PFNVDOGFMYGBQN-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])B(O)O

計算された属性

- せいみつぶんしりょう: 277.05600

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.13 g/l)(25ºC)、

- PSA: 95.51000

- LogP: 1.72920

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid セキュリティ情報

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F594933-100mg |

3-(4-Fluoro-2-nitrophenoxy)phenylboronic Acid |

1072945-96-0 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | F594933-250mg |

3-(4-Fluoro-2-nitrophenoxy)phenylboronic Acid |

1072945-96-0 | 250mg |

$75.00 | 2023-05-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F179198-1g |

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid |

1072945-96-0 | 98% | 1g |

¥1285.90 | 2023-09-02 | |

| abcr | AB254180-25g |

3-(4-Fluoro-2-nitrophenoxy)benzeneboronic acid; . |

1072945-96-0 | 25g |

€1198.00 | 2025-03-19 | ||

| Matrix Scientific | 091989-10g |

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid, 95+% |

1072945-96-0 | 95+% | 10g |

$836.00 | 2023-09-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0025-1G |

(3-(4-fluoro-2-nitrophenoxy)phenyl)boronic acid |

1072945-96-0 | 95% | 1g |

¥ 415.00 | 2023-04-04 | |

| abcr | AB254180-5g |

3-(4-Fluoro-2-nitrophenoxy)benzeneboronic acid; . |

1072945-96-0 | 5g |

€450.00 | 2025-03-19 | ||

| abcr | AB254180-25 g |

3-(4-Fluoro-2-nitrophenoxy)benzeneboronic acid |

1072945-96-0 | 25g |

€1198.00 | 2023-04-27 | ||

| TRC | F594933-500mg |

3-(4-Fluoro-2-nitrophenoxy)phenylboronic Acid |

1072945-96-0 | 500mg |

$87.00 | 2023-05-18 | ||

| TRC | F594933-1g |

3-(4-Fluoro-2-nitrophenoxy)phenylboronic Acid |

1072945-96-0 | 1g |

$98.00 | 2023-05-18 |

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid 関連文献

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

1072945-96-0 ((3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid) 関連製品

- 1072945-95-9((3-(2-Nitrophenoxy)phenyl)boronic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1072945-96-0)(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid

清らかである:99%

はかる:25g

価格 ($):869.0